molecular formula C12H15Cl2NO4S B288607 2,3-Dichloro-6-(4-morpholinylsulfonyl)phenyl ethyl ether

2,3-Dichloro-6-(4-morpholinylsulfonyl)phenyl ethyl ether

Cat. No. B288607
M. Wt: 340.2 g/mol
InChI Key: ZYIWICYNQPYMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-6-(4-morpholinylsulfonyl)phenyl ethyl ether, commonly known as DMSPE, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of DMSPE is not fully understood. However, it has been suggested that DMSPE may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
DMSPE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins. DMSPE has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMSPE has been shown to inhibit the replication of several viruses, including HIV-1, HCV, and influenza A virus.

Advantages and Limitations for Lab Experiments

DMSPE has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. DMSPE is also relatively stable and can be stored for extended periods of time. However, one limitation of DMSPE is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on DMSPE. One area of research is the development of DMSPE analogs with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of DMSPE, which may provide insights into the development of new therapeutic strategies. Additionally, further studies are needed to evaluate the safety and efficacy of DMSPE in animal models and clinical trials.
Conclusion:
In conclusion, DMSPE is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and antiviral properties, and has been studied for its potential use in the treatment of neurological disorders. While the mechanism of action of DMSPE is not fully understood, it has several advantages for lab experiments and several future directions for research.

Synthesis Methods

DMSPE is a synthetic compound that can be synthesized through a multistep process. The first step involves the reaction of 2,3-dichlorophenol and 4-morpholinylsulfonamide to produce 2,3-dichloro-6-(4-morpholinylsulfonyl)phenol. This intermediate is then reacted with ethyl iodide to produce DMSPE.

Scientific Research Applications

DMSPE has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and antiviral properties. DMSPE has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2,3-Dichloro-6-(4-morpholinylsulfonyl)phenyl ethyl ether

Molecular Formula

C12H15Cl2NO4S

Molecular Weight

340.2 g/mol

IUPAC Name

4-(3,4-dichloro-2-ethoxyphenyl)sulfonylmorpholine

InChI

InChI=1S/C12H15Cl2NO4S/c1-2-19-12-10(4-3-9(13)11(12)14)20(16,17)15-5-7-18-8-6-15/h3-4H,2,5-8H2,1H3

InChI Key

ZYIWICYNQPYMFG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCOCC2

Canonical SMILES

CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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